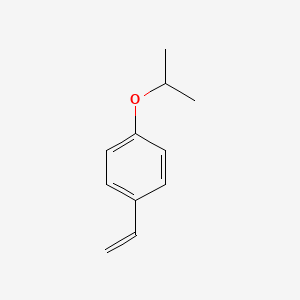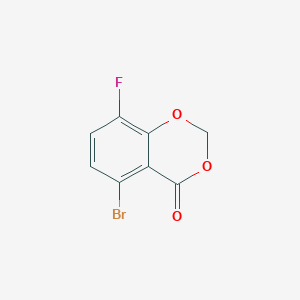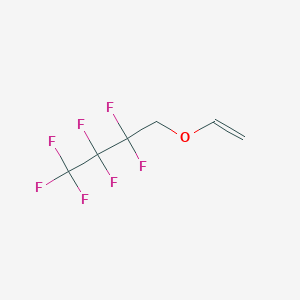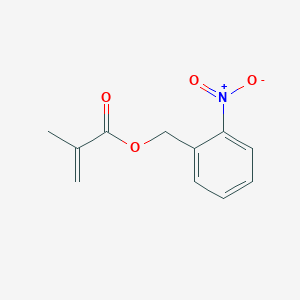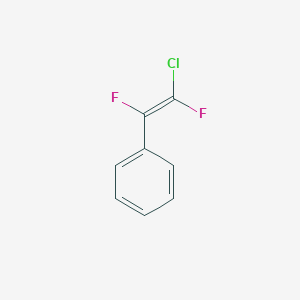
(2-Chloro-1,2-difluoroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,2-difluoroethenyl)benzene: is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-1,2-difluoroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1,2-difluoroethenyl)benzene typically involves the reaction of benzene with chlorodifluoroethylene under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where benzene reacts with chlorodifluoroethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloro-1,2-difluoroethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of difluoroethylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic aromatic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives with different nucleophiles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of difluoroethylbenzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2-Chloro-1,2-difluoroethenyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases. Its unique chemical properties make it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, including advanced materials and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2-Chloro-1,2-difluoroethenyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparación Con Compuestos Similares
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Uniqueness: (2-Chloro-1,2-difluoroethenyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the ethenyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C8H5ClF2 |
|---|---|
Peso molecular |
174.57 g/mol |
Nombre IUPAC |
[(Z)-2-chloro-1,2-difluoroethenyl]benzene |
InChI |
InChI=1S/C8H5ClF2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/b8-7+ |
Clave InChI |
BXYQLGANHPPHPS-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(\F)/Cl)/F |
SMILES canónico |
C1=CC=C(C=C1)C(=C(F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

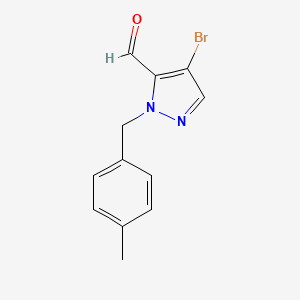
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)

